2,17-Disulfonato-5,10,15-tris(pentafluorophenyl)corrole
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Overview
Description
2,17-Disulfonato-5,10,15-tris(pentafluorophenyl)corrole is a fluorinated corrole compound used primarily as a ligand for transition metals. It is known for its unique structure, which includes a corrin ring that can bind metals such as cobalt, similar to the structure found in Vitamin B12 . This compound has a molecular formula of C37H11F15N4O6S2 and a molecular weight of 956.61 .
Preparation Methods
The synthesis of 2,17-Disulfonato-5,10,15-tris(pentafluorophenyl)corrole typically involves the condensation reaction between 2,3,4,5,6-pentafluorobenzaldehyde and freshly distilled pyrrole in an acidic medium . The resulting free-base corrole ligand is then purified according to established procedures
Chemical Reactions Analysis
2,17-Disulfonato-5,10,15-tris(pentafluorophenyl)corrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can alter the electronic properties of the corrole, making it suitable for different applications.
Substitution: Nucleophilic substitution reactions are common, where the pentafluorophenyl groups can be replaced with other substituents.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,17-Disulfonato-5,10,15-tris(pentafluorophenyl)corrole has a wide range of scientific research applications:
Chemistry: It is used as a ligand for transition metals in various catalytic processes.
Biology: The compound’s ability to bind metals makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use as a contrast agent for noninvasive optical imaging.
Industry: Its unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2,17-Disulfonato-5,10,15-tris(pentafluorophenyl)corrole involves its ability to act as a trianionic ligand for transition metals . The corrin ring structure allows it to bind metals such as cobalt, which can then participate in various catalytic and biological processes. The presence of fluorine atoms enhances its stability and resistance to oxidation .
Comparison with Similar Compounds
Similar compounds to 2,17-Disulfonato-5,10,15-tris(pentafluorophenyl)corrole include:
5,10,15-Tris(pentafluorophenyl)corrole: This compound lacks the disulfonato groups but shares the same core structure.
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine: This compound has a similar structure but includes an additional pentafluorophenyl group.
The uniqueness of this compound lies in its disulfonato groups, which enhance its solubility and reactivity in various chemical and biological systems .
Properties
Molecular Formula |
C37H11F15N4O6S2 |
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Molecular Weight |
956.6 g/mol |
IUPAC Name |
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-23,24-dihydro-21H-corrin-2,17-disulfonic acid |
InChI |
InChI=1S/C37H11F15N4O6S2/c38-21-18(22(39)28(45)33(50)27(21)44)15-7-1-2-9(53-7)16(19-23(40)29(46)34(51)30(47)24(19)41)11-5-13(63(57,58)59)36(55-11)12-6-14(64(60,61)62)37(56-12)17(10-4-3-8(15)54-10)20-25(42)31(48)35(52)32(49)26(20)43/h1-6,54-56H,(H,57,58,59)(H,60,61,62) |
InChI Key |
AHHLGBQBOIPSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(N3)C4=C(C=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)S(=O)(=O)O)S(=O)(=O)O)C8=C(C(=C(C(=C8F)F)F)F)F |
Origin of Product |
United States |
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